(2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide
Description
BenchChem offers high-quality (2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-N-isoquinolin-5-yl-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-16(7-6-13-4-2-10-20-13)18-15-5-1-3-12-11-17-9-8-14(12)15/h1-11H,(H,18,19)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGWGYKNBUADDD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, and therapeutic implications based on current research findings.
Synthesis
The synthesis of (2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide typically involves the condensation of isoquinoline derivatives with thiophene-containing aldehydes. The reaction is usually catalyzed by bases such as potassium hydroxide in an ethanol solvent, leading to the formation of the desired enamide structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to (2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide. For instance, chalcone derivatives incorporating isoquinoline structures have shown significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that specific chalcone derivatives could induce cell cycle arrest and apoptosis in breast cancer cells, suggesting a mechanism through which these compounds may exert their anticancer effects .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Chalcone derivative 3a | MDA-MB-231 (human) | 12.5 | Induces apoptosis and cell cycle arrest |
| Chalcone derivative 3b | Luc-4T1 (mouse) | 15.0 | Inhibits proliferation via caspase activation |
| (2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide | TBD | TBD | TBD |
Inhibition of Enzymatic Activity
In silico studies have suggested that compounds with similar structural motifs may act as inhibitors of key enzymes involved in cancer progression. Molecular docking studies have indicated favorable binding interactions with targets such as EGFR, where some chalcone derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents like Lapatinib and Erlotinib .
Table 2: Comparison of Inhibitory Potency
| Compound | Target Enzyme | IC50 (µM) | Comparison to Standard Drugs |
|---|---|---|---|
| Chalcone 3e | EGFR | 0.031 | More potent than Lapatinib |
| Chalcone 3f | EGFR | 0.023 | Superior to Erlotinib |
Case Studies
A case study focusing on a series of isoquinoline-based chalcones revealed their efficacy against breast carcinoma. The study employed various assays, including SRB and MTT assays, to evaluate cell viability post-treatment. Results indicated that methoxy-substituted chalcones exhibited gradient-dependent inhibition, showcasing their potential as novel anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
